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Compound of Interest

Compound Name: (R)-3-phenylmorpholine

Cat. No.: B154594 Get Quote

CAS Number: 74572-03-5

Chemical Structure:

(R)-3-phenylmorpholine is a chiral organic compound belonging to the phenylmorpholine

class. This class of compounds, including its derivatives, has garnered significant interest in the

scientific community, particularly for its interaction with monoamine transporters. This technical

guide provides an in-depth overview of (R)-3-phenylmorpholine, including its properties,

synthesis, and biological activity, tailored for researchers, scientists, and drug development

professionals.

Physicochemical and Pharmacological Data
While specific experimental data for the (R)-enantiomer of 3-phenylmorpholine is not

extensively documented in publicly available literature, data for closely related analogs and the

general class of phenylmorpholines provide valuable insights. The following tables summarize

key physicochemical and pharmacological parameters.
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Table 1: Physicochemical Properties of (R)-3-Phenylmorpholine

Property Value Source

CAS Number 74572-03-5 [1]

Molecular Formula C₁₀H₁₃NO [1][2]

Molecular Weight 163.22 g/mol [1][2]

Appearance Solid Vendor Data

Storage Temperature 2-8°C Vendor Data

Table 2: In Vitro Monoamine Transporter Interaction of Phenylmorpholine Analogs

Compound DAT IC₅₀ (μM) NET IC₅₀ (μM) SERT IC₅₀ (μM) Reference

Phenmetrazine - 1.2 - [3]

2-

Methylphenmetra

zine

6.74 - - [3]

4-

Methylphenmetra

zine

1.93 - - [3]

3-

Fluorophenmetra

zine

<2.5 <2.5 >80 [4]

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter.

IC₅₀ values represent the concentration of the compound required to inhibit 50% of transporter

activity.

Experimental Protocols
Enantioselective Synthesis
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A specific, detailed experimental protocol for the enantioselective synthesis of (R)-3-
phenylmorpholine is not readily available in the cited literature. However, a general approach

can be inferred from the synthesis of related chiral morpholines, often starting from chiral

precursors like (R)-phenylglycinol.[5] Another common strategy involves the chiral resolution of

a racemic mixture of 3-phenylmorpholine.[6][7]

General Workflow for Chiral Resolution:

A typical chiral resolution process involves the following steps:

Salt Formation: The racemic 3-phenylmorpholine is reacted with a chiral resolving agent,

such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for

their separation by fractional crystallization.

Liberation of the Enantiomer: The desired diastereomeric salt is treated with a base to

liberate the free (R)-3-phenylmorpholine.

Purification: The final product is purified using techniques like recrystallization or

chromatography.
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Monoamine Transporter Binding Assay
The pharmacological activity of phenylmorpholine derivatives is typically assessed through in

vitro monoamine transporter binding assays. These assays determine the affinity of the

compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
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General Protocol:

Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals containing

the monoamine transporters, are prepared from specific brain regions (e.g., striatum for DAT,

cortex for NET, and brainstem for SERT) of rats or from cells expressing the human

transporters.

Radioligand Binding: The synaptosomes are incubated with a specific radioligand that binds

to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET,

[³H]paroxetine for SERT) in the presence of varying concentrations of the test compound

((R)-3-phenylmorpholine).

Separation and Quantification: The bound and free radioligand are separated by rapid

filtration. The amount of radioactivity retained on the filters, representing the bound

radioligand, is quantified using liquid scintillation counting.

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The affinity of the

compound for the transporter (Ki value) can then be calculated from the IC₅₀ value.[8]
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Biological Activity and Signaling Pathways
Substituted phenylmorpholines are known to act as monoamine neurotransmitter releasing

agents and/or reuptake inhibitors.[9] These compounds primarily target the dopamine

transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] By

interacting with these transporters, they can increase the extracellular concentrations of
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dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby modulating

neurotransmission.

The precise signaling pathways affected by (R)-3-phenylmorpholine would be downstream of

the increased monoamine levels. For instance, increased dopaminergic neurotransmission can

activate dopamine receptors (D1-D5), which are G-protein coupled receptors that can modulate

adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels, influencing a wide range of

cellular processes. Similarly, modulation of norepinephrine and serotonin levels would activate

their respective receptor families, leading to diverse physiological and behavioral effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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